![molecular formula C16H14N4O2S B2519426 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile CAS No. 1903840-95-8](/img/structure/B2519426.png)
4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2 . CDK2 inhibitors work by preventing the phosphorylation of target proteins, thereby halting cell cycle progression and potentially leading to cell death .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway due to its potential inhibition of CDK2 . This could lead to the arrest of the cell cycle, preventing cell proliferation and potentially leading to apoptosis .
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that this compound may also be well-absorbed in the gastrointestinal tract. The exact distribution, metabolism, and excretion properties of this compound remain unknown.
Result of Action
The result of the compound’s action is likely the inhibition of cell proliferation due to its potential effect on CDK2 . This could lead to cell cycle arrest and potentially apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives, to which this compound belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the pyrimidine derivative.
Cellular Effects
Pyrimidine derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile involves a multi-step process. This begins with the preparation of the cyclohepta[d]pyrimidin intermediate through a series of cyclization reactions under controlled temperatures and pressures, followed by the introduction of the sulfonyl group via sulfonyl chloride in the presence of a base such as pyridine. Lastly, the benzonitrile moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods: : Industrial production of this compound may involve optimizing the reaction conditions for scalability, including the use of continuous flow reactors to ensure consistent product quality and yield. Efficient purification techniques such as column chromatography and recrystallization are essential to achieve the desired compound's purity.
Chemical Reactions Analysis
Types of Reactions: : 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile undergoes several types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction efficiency.
Major Products Formed: : The major products formed depend on the specific reaction pathway, but may include derivatives with altered sulfonyl or benzonitrile groups, showcasing the compound's versatility in synthetic chemistry.
Scientific Research Applications
Chemistry: : In chemistry, this compound serves as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: : It is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules, which could lead to new therapeutic agents.
Medicine: : Its unique structure may contribute to the development of new drugs, especially for diseases where enzyme inhibition or receptor modulation is required.
Industry: : In industry, it may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action: The mechanism of action of 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This binding can inhibit enzyme activity or alter receptor function, leading to various biochemical effects.
Comparison with Similar Compounds: When compared with similar compounds, such as sulfonylbenzonitrile derivatives or other heterocyclic compounds, this compound stands out due to its unique combination of functional groups and stereochemistry. Its distinct structure allows for specific interactions that may not be achievable with other similar compounds, highlighting its potential in targeted applications.
Similar Compounds:
4-Sulfonylbenzonitrile
Benzonitrile derivatives
Heterocyclic sulfonyl compounds
Properties
IUPAC Name |
4-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-ylsulfonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-8-11-1-4-13(5-2-11)23(21,22)20-12-3-6-16(20)14-9-18-10-19-15(14)7-12/h1-2,4-5,9-10,12,16H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXIBOSUUHHJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid](/img/structure/B2519343.png)
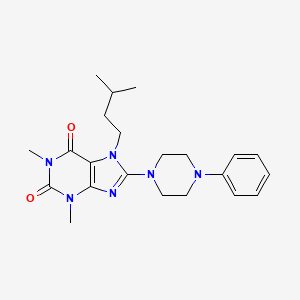

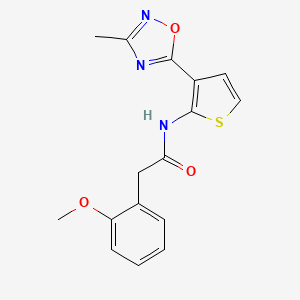
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2519347.png)
![(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2519349.png)
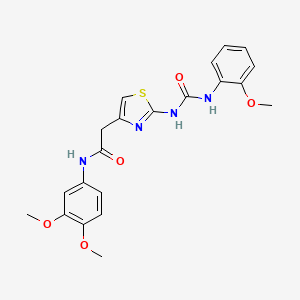
![2,4-dimethyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2519354.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2519357.png)
![N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-ethoxypropyl)ethanediamide](/img/structure/B2519359.png)
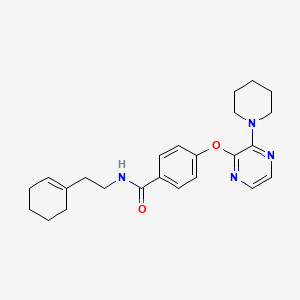
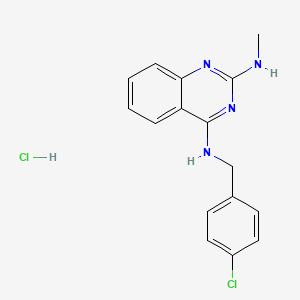
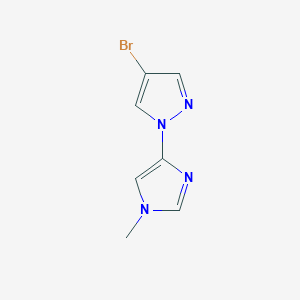
![2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile](/img/structure/B2519366.png)
